molecular formula C6H12FeN3O3S3 B14139753 Fluopsin B CAS No. 31323-26-9

Fluopsin B

Numéro de catalogue: B14139753
Numéro CAS: 31323-26-9
Poids moléculaire: 326.2 g/mol
Clé InChI: ACYJCOROICMUFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluopsin B is a secondary metabolite produced by certain strains of Pseudomonas aeruginosa. It is known for its potent antimicrobial properties, particularly against multidrug-resistant bacteria. The compound is characterized by its unique structure, which includes a copper ion chelated by thiohydroxamate groups.

Propriétés

Numéro CAS

31323-26-9

Formule moléculaire

C6H12FeN3O3S3

Poids moléculaire

326.2 g/mol

Nom IUPAC

iron(3+);tris(N-methyl-N-oxidomethanethioamide)

InChI

InChI=1S/3C2H4NOS.Fe/c3*1-3(4)2-5;/h3*2H,1H3;/q3*-1;+3

Clé InChI

ACYJCOROICMUFX-UHFFFAOYSA-N

SMILES canonique

CN(C=S)[O-].CN(C=S)[O-].CN(C=S)[O-].[Fe+3]

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluopsin B is typically synthesized through microbial fermentation. The production involves culturing Pseudomonas aeruginosa in a suitable medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using techniques like liquid adsorption chromatography and identified by mass spectrometric analysis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves large bioreactors for fermentation, followed by downstream processing to extract and purify the compound. The use of advanced biotechnological methods ensures high yield and purity of this compound.

Analyse Des Réactions Chimiques

Step 1: Cysteine-Fumarate Conjugation

Reaction:
Cysteine (Cys) + Fumarate → S-Succinylcysteine (Intermediate 2 )
Mechanism:
FlcB catalyzes a conjugate addition of cysteine to fumarate, forming a single stereoisomer (R-configuration) .

EnzymeSubstrateProductKey Feature
FlcBCysteine, Fumarate2 (S-Succinylcysteine)Stereoselective addition (kcat = 0.74/s)

Step 2: Iron-Mediated Methylene Excision

Reaction:
23 (N-Hydroxy-α,β-unsaturated amide) → 4 (Methylene-excised product)
Mechanism:
FlcD (non-heme iron oxygenase) catalyzes a four-electron oxidation , excising a methylene group via a high-valent iron intermediate .

StepIntermediateMass ChangeKey Enzyme
234 Δ = -14 (loss of CH₂)FlcD (Fe-dependent)

Step 3: Thiohydroxamate Formation

Reaction:
45 (Thiohydroxamate) + Fumarate
Mechanism:
FlcC cleaves the C–S bond of 4 , releasing fumarate and forming the thiohydroxamate ligand .

EnzymeSubstrateProductKey Feature
FlcC4 5 C–S lyase activity

Step 4: Methylation and Copper Chelation

Reaction:
5 + SAM → 6 (Methylated thiohydroxamate) → Fluopsin C (Cu-bound)
Mechanism:
FlcA (methyltransferase) adds a methyl group to 5 , enabling copper chelation .

EnzymeSubstrateProductKey Feature
FlcA5 , SAM6 Generates Cu-binding ligand

UV-Vis and EPR Data

  • UV-Vis: Absorption at 550–600 nm (d-d transition of Cu(II)) .

  • EPR: Splitting patterns confirm trans isomer dominance (cis:trans = 1:6) .

PropertyValueIsomer
Hyperfine Coupling (A₁, A₂)+4 MHz (CH₃), −2 MHz (thiohydroxamate) Trans
Molar Mass238.040 g/mol

Antimicrobial Activity

Fluopsin C exhibits oncosis -inducing effects in breast cancer cells (MCF-7/MD-MBA-231), characterized by:

  • Membrane blebbing (1–9 h post-treatment) .

  • LDH release (peak at 9 h) .

  • Cytoskeletal disruption (β-actin/α-tubulin depletion) .

Conservation and Ecological Role

The biosynthetic pathway is conserved across Pseudomonas and Streptomyces species, suggesting Fluopsin C’s role in copper stress response and microbial competition .

Applications De Recherche Scientifique

Fluopsin B has a wide range of scientific research applications:

Mécanisme D'action

Fluopsin B exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. The copper ion in its structure plays a crucial role in this mechanism. The compound interacts with the cell membrane, causing permeabilization and subsequent cell death. This action is effective against both Gram-positive and Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Fluopsin C: Another copper-containing antibiotic produced by Pseudomonas aeruginosa, known for its broad-spectrum activity.

    Thioformin: A related compound with similar metal-chelating properties.

Uniqueness of Fluopsin B

This compound is unique due to its specific structure and the presence of thiohydroxamate groups, which confer high affinity for metal ions. This unique structure enhances its antimicrobial activity and makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Fluopsin B, a natural compound derived from certain strains of Pseudomonas, has garnered attention for its diverse biological activities, particularly its potential as an antibiotic. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Antimicrobial Properties

This compound has been shown to possess significant antimicrobial properties against various bacterial strains. Research indicates that fluopsins can inhibit the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The following table summarizes the antimicrobial efficacy of this compound against different bacterial species:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus20.51.5
Escherichia coli18.02.0
Acinetobacter baumannii22.31.75
Pseudomonas aeruginosa14.0Resistant

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the chelation of metal ions, which disrupts bacterial metabolism and growth. Similar mechanisms have been observed in Fluopsin C, where its copper ion chelation plays a pivotal role in its antimicrobial activity against various pathogens .

Case Studies

  • Antitumor Activity : A study investigating the effects of fluopsins on human breast adenocarcinoma cells demonstrated that Fluopsin C induced oncosis characterized by membrane blebbing and swelling in treated cells. Although specific data on this compound's antitumor effects are sparse, the structural similarities suggest potential for similar activity .
  • Biofilm Disruption : Fluopsin C has shown efficacy in disrupting biofilms formed by Acinetobacter baumannii, indicating that this compound may also possess biofilm-removing capabilities. This is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat .

Cytotoxicity Studies

Research indicates that fluopsins exhibit cytotoxic effects on both cancerous and normal cells. For instance, Fluopsin C demonstrated comparable cytotoxicity against normal human hepatocytes and breast adenocarcinoma cells, with IC50 values around 2 µmol/L . Such findings necessitate further investigation into the safety profile and therapeutic window of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.